molecular formula C8H11N B3061148 2-Ethyl-3-methylpyridine CAS No. 56986-88-0

2-Ethyl-3-methylpyridine

Cat. No.: B3061148
CAS No.: 56986-88-0
M. Wt: 121.18 g/mol
InChI Key: FTKZKUSQFCXEEL-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylpyridine is an organic compound with the molecular formula C₈H₁₁N It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position and a methyl group at the third position on the pyridine ring

Mechanism of Action

Target of Action

The primary targets of 2-Ethyl-3-methylpyridine are mitochondrial iron-sulfur clusters and monoamine oxidase A (MAO-A) . These targets play crucial roles in cellular respiration and neurotransmitter metabolism, respectively.

Mode of Action

This compound interacts with its targets by increasing the production of nitric oxide (NO) in cells . It also protects mitochondrial iron-sulfur clusters against oxidative damage . Furthermore, it inhibits the activity of MAO-A, an enzyme involved in the breakdown of neurotransmitters .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the process of lipid peroxidation (LPO), which can lead to cell damage . It also modulates the tricarboxylic acid cycle by maintaining mitochondrial iron-sulfur clusters in a reduced functional state under oxidative conditions .

Pharmacokinetics

It is known that the compound can be administered intraperitoneally . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The administration of this compound results in a reduction in the number of ischemic fibers and protects cardiomyocytes against ischemia injury . It also increases the retinal microcirculation level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of other chemicals, such as those involved in the Suzuki–Miyaura coupling reaction . Additionally, microbial degradation can influence the compound’s stability and action .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of acrolein, propionaldehyde, and ammonia. This reaction proceeds through a series of steps, ultimately forming the desired pyridine derivative . Another method involves the reaction of paraldehyde with ammonia, which also yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives.

Scientific Research Applications

2-Ethyl-3-methylpyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its biological activities.

Properties

IUPAC Name

2-ethyl-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKZKUSQFCXEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423810
Record name 2-ethyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56986-88-0
Record name 2-ethyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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